molecular formula C11H14F4SSi B3069839 Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane CAS No. 1000293-91-3

Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane

Cat. No.: B3069839
CAS No.: 1000293-91-3
M. Wt: 282.37 g/mol
InChI Key: SOPWNVVASNITBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane is utilized in the synthesis of fluorinated compounds. Enamines react efficiently with this silane under acidic conditions, leading to the production of amines containing the tetrafluoroethyl group. This process involves radical or reductive desulfurization of the addition products (Chernykh, Jurásek, & Beier, 2015).

Polymer Formation and Laser-Induced Reactions

The compound is involved in the formation of polymers. ArF laser irradiation into gaseous compounds containing this compound results in chemical vapor deposition of thin films of solid organosilicon polymers. This process is unique as it happens without photoinitiators (Pola et al., 2001).

Applications in Organic Synthesis

This silane is used in various organic synthesis processes. It reacts with enamines, yielding products that can undergo further chemical transformations. These reactions are crucial for the development of new organic compounds with potential applications in materials science and pharmaceuticals (Vasin et al., 2016).

Involvement in Silane Chemistry

The compound plays a significant role in silane chemistry, particularly in reactions involving silicon-fluorine and silicon-carbon bonds. These reactions are fundamental in understanding the chemistry of silicon and developing new silane-based materials (Haszeldine, Tipping, & Watts, 1975).

Properties

IUPAC Name

trimethyl-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F4SSi/c1-17(2,3)11(14,15)10(12,13)16-9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPWNVVASNITBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(F)(F)SC1=CC=CC=C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F4SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane
Reactant of Route 3
Reactant of Route 3
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane
Reactant of Route 4
Reactant of Route 4
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane
Reactant of Route 5
Reactant of Route 5
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane
Reactant of Route 6
Reactant of Route 6
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.